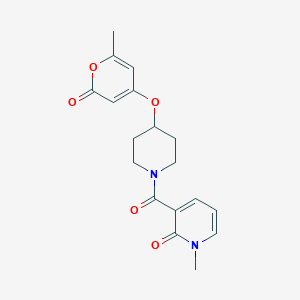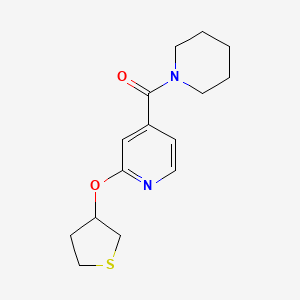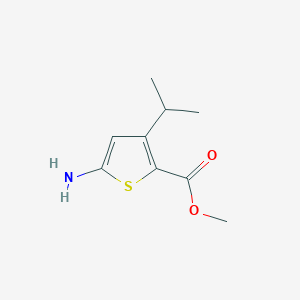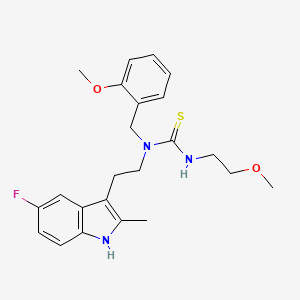
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of an indole ring substituted with a fluorine atom and a methyl group, along with a methoxybenzyl and methoxyethyl group attached to the thiourea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
The synthesis of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Synthesis of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Fluorination and Methylation: The indole derivative is then subjected to fluorination and methylation reactions to introduce the fluorine and methyl groups at the desired positions.
Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the indole derivative with an isothiocyanate, such as phenyl isothiocyanate, under basic conditions.
Attachment of Methoxybenzyl and Methoxyethyl Groups: The final step involves the attachment of methoxybenzyl and methoxyethyl groups to the thiourea moiety through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反应分析
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl and methoxyethyl groups, where nucleophiles such as halides or amines replace the methoxy groups.
Hydrolysis: The thiourea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of ureas and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
科学研究应用
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and proliferation.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps in understanding its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: The compound is used as a tool to study protein-ligand interactions, enzyme inhibition, and receptor binding, providing insights into molecular mechanisms of action.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functional attributes.
作用机制
The mechanism of action of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea involves its interaction with molecular targets such as enzymes, receptors, and signaling proteins. The compound may exert its effects through the following pathways:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate conversion.
Receptor Binding: By binding to specific receptors on the cell surface, the compound can modulate signal transduction pathways, leading to changes in cellular responses.
Protein-Ligand Interactions: The compound can interact with proteins involved in various biological processes, altering their structure and function.
相似化合物的比较
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea can be compared with other similar compounds, such as:
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)thiourea: This compound lacks the methoxybenzyl group, which may affect its binding affinity and specificity for molecular targets.
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)thiourea: This compound lacks the methoxyethyl group, which may influence its solubility and pharmacokinetic properties.
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxybenzyl)thiourea: This compound lacks both the methoxybenzyl and methoxyethyl groups, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2S/c1-16-19(20-14-18(24)8-9-21(20)26-16)10-12-27(23(30)25-11-13-28-2)15-17-6-4-5-7-22(17)29-3/h4-9,14,26H,10-13,15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNEEHZIKBFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=C3OC)C(=S)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
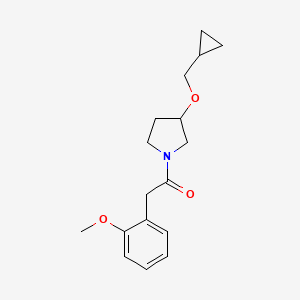
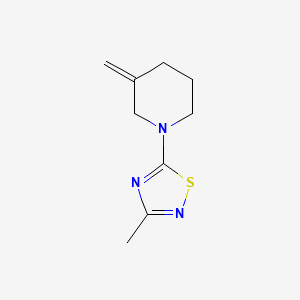
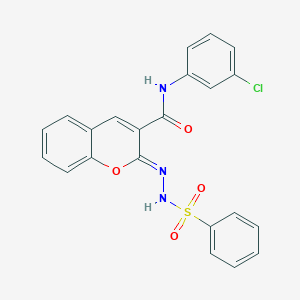
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2969833.png)
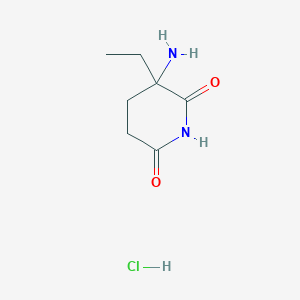
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2969836.png)
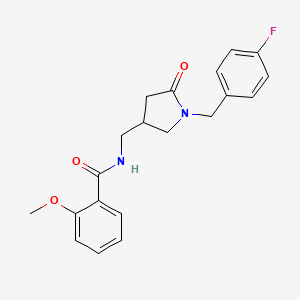
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
